molecular formula C4H6N2O2 B2650666 3-Methoxyisoxazol-5-amine CAS No. 35143-69-2

3-Methoxyisoxazol-5-amine

Cat. No. B2650666
CAS RN: 35143-69-2
M. Wt: 114.104
InChI Key: DRJHZHSGIGOPPN-UHFFFAOYSA-N
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Description

3-Methoxyisoxazol-5-amine is a chemical compound that contains 14 bonds in total, including 8 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aromatic), 1 ether (aromatic), and 1 Isoxazole .


Synthesis Analysis

Isoxazoles, including 3-Methoxyisoxazol-5-amine, can be synthesized through various pathways. The most researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Another method involves the condensation of β-keto esters of carboxylic acids with hydroxylamine in the presence of alkali .


Molecular Structure Analysis

The molecular structure of 3-Methoxyisoxazol-5-amine includes a five-membered heterocyclic moiety, which is commonly found in many commercially available drugs . It contains a primary amine group and an ether group, both of which are aromatic .


Chemical Reactions Analysis

The synthesis of isoxazole derivatives, including 3-Methoxyisoxazol-5-amine, often involves (3 + 2) cycloaddition reactions. These reactions typically employ Cu (I) or Ru (II) as catalysts . Another reaction involves the interaction of 3-amino-5-methylisoxazole with α-chloroacetyl chloride .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A study by Girardin et al. (2009) describes a novel procedure for synthesizing 3-amino-5-substituted-isoxazoles, showcasing the versatility of 3-Methoxyisoxazol-5-amine in constructing heterocyclic frameworks. This methodology involves the addition-elimination of amines on 3-bromoisoxazolines, followed by an oxidation protocol to yield 3-aminoisoxazoles with high efficiency (Girardin et al., 2009).

Anticancer Research

Research by Yakantham et al. (2019) has led to the design and synthesis of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives. These compounds, synthesized from precursors like 3-Methoxyisoxazol-5-amine, demonstrated good to moderate anticancer activity against various human cancer cell lines, highlighting the compound's potential in drug discovery efforts aimed at cancer treatment (Yakantham et al., 2019).

Environmental Science and Pollution Study

A unique application of 3-Methoxyisoxazol-5-amine derivatives is seen in the study of environmental pollutants. Nödler et al. (2012) investigated the transformation products of sulfamethoxazole (SMX) under denitrifying conditions, identifying derivatives such as 4-nitro-N-(5-methylisoxazol-3-yl)-benzenesulfonamide. This research provides insight into how compounds related to 3-Methoxyisoxazol-5-amine can undergo transformations in environmental settings, offering potential pathways for pollutant degradation (Nödler et al., 2012).

Chemical Synthesis and Characterization

In the realm of chemical synthesis, Chen Xue-xi (2013) focused on the synthesis and characterization of 3-Amino-5-methoxyisoxazole, providing a detailed analysis of the synthesis process and conditions. This study not only sheds light on the chemical properties of the compound but also explores its potential applications in further synthetic endeavors, emphasizing the role of 3-Methoxyisoxazol-5-amine as a valuable building block in organic chemistry (Chen Xue-xi, 2013).

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. It is always imperative to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising future direction .

properties

IUPAC Name

3-methoxy-1,2-oxazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-7-4-2-3(5)8-6-4/h2H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJHZHSGIGOPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyisoxazol-5-amine

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